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Compound of Interest

Compound Name: Boeravinone B

Cat. No.: B173848

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has garnered
significant interest for its diverse pharmacological activities, including anti-inflammatory,
antioxidant, and anticancer properties.[1] Accurate and comprehensive characterization of this
bioactive compound is paramount for quality control, standardization of herbal formulations,
and further drug development. This document provides a detailed overview of the
spectroscopic methods for the characterization of Boeravinone B, including Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and
Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data
interpretation are provided to serve as a practical guide for researchers.

Chemical and Physical Properties

Boeravinone B is a rotenoid, a class of isoflavonoids, with the following properties:
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Property Value
6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-

IUPAC Name
b]Jchromen-12-one

Molecular Formula C17H1206

Molecular Weight 312.27 g/mol

Appearance Yellow amorphous solid

Class Rotenoid (Isoflavonoid)

Spectroscopic Data

A summary of the key spectroscopic data for the structural elucidation of Boeravinone B is
presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural assignment of organic
molecules. The *H and 3C NMR data provide detailed information about the carbon-hydrogen
framework of Boeravinone B.

Table 1: *H NMR Spectroscopic Data for Boeravinone B
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Chemical Shift (8)

Coupling Constant

Position Multiplicity
ppm (J) Hz
1 8.16 d 8.8
2 6.93 dd 88,24
3 6.86 d 2.4
4
4a
6 5.83 S
6a
7
8 6.44 S
9
10-CHs 211 S
11
12
12a

Table 2: 3C NMR Spectroscopic Data for Boeravinone B
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Position Chemical Shift (6) ppm
1 129.8
2 112.9
3 110.1
4 164.5
4a 108.8
6 101.9
6a 145.2
7 157.5
8 96.5
9 159.1
10 107.8
10-CHs 7.7
11 156.4
12 182.1
12a 111.2

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of Boeravinone B.

Table 3: Mass Spectrometric Data for Boeravinone B
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Technique lonization Mode Observed m/z Interpretation
HR-ESI-MS Positive 313.0707 [M+H]*
HR-ESI-MS Negative 311.0550 [M-H]~
LC-MS Positive 394 [M+H]*

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Boeravinone B

molecule.

Table 4: FTIR Spectroscopic Data for Boeravinone B

Wavenumber (cm~?) Interpretation

~3400 O-H stretching (phenolic hydroxyl groups)
~1650 C=0 stretching (conjugated ketone)
~1620, 1590, 1450 C=C stretching (aromatic rings)
~1100-1300 C-O stretching (ethers, phenols)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

system of Boeravinone B.

Table 5: UV-Vis Spectroscopic Data for Boeravinone B

Solvent Amax (nm)

Methanol/Acetonitrile 290 - 320 (characteristic range), ~305

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of Boeravinone B.
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NMR Spectroscopy

Objective: To acquire *H, 13C, and 2D NMR spectra for the structural elucidation of
Boeravinone B.

Materials:

Boeravinone B sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., DMSO-des, CDCI3)

NMR tubes (5 mm)

NMR spectrometer (400 MHz or higher recommended)

Protocol:

e Sample Preparation:

o Accurately weigh the Boeravinone B sample and dissolve it in approximately 0.5-0.7 mL
of the chosen deuterated solvent in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

o Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to obtain optimal resolution and line shape.

o Data Acquisition:
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o H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include
a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

o 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger
number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o 2D NMR (COSY, HSQC, HMBC): Perform standard 2D NMR experiments to establish
proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and
long-range (2-3 bond) proton-carbon correlations (HMBC). These are crucial for
unambiguous signal assignment.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired FIDs.

[e]

Phase the spectra correctly.

o

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

[¢]

Integrate the *H NMR signals and analyze the multiplicities and coupling constants.

[e]

Assign the 1H and 3C NMR signals based on chemical shifts, coupling patterns, and 2D
NMR correlations.

Sample Preparation Data Acquisition a Processing & Analysis

Data P
B Dissolve in Transfer to B Acquire 2D NMR Process Spectra Analyze Data P
‘ Weigh Sample ‘ ‘ e ‘ e ‘ Lock and Shim ‘ ‘ Acquire 1H NMR ‘ Acquire 13C NMR ‘ (COSY. HSQC, HVBC) ‘ ‘ (FT, Phasing, Assign Signals

Click to download full resolution via product page

NMR Experimental Workflow

Mass Spectrometry (HR-ESI-MS)
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Objective: To determine the accurate mass and elemental formula of Boeravinone B.

Materials:

Boeravinone B sample

HPLC-grade solvent (e.g., methanol, acetonitrile)

Formic acid or ammonium hydroxide (for enhancing ionization)

High-resolution mass spectrometer with an electrospray ionization (ESI) source

Protocol:

e Sample Preparation:

o Prepare a dilute solution of Boeravinone B (approx. 1-10 pg/mL) in the chosen solvent.

o Add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide
(0.1%) for negative ion mode to facilitate ionization.

e Instrument Setup:

o Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass
accuracy.

o Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas
flow, and temperature) to optimal values for the analyte.

o Data Acquisition:
o Infuse the sample solution into the mass spectrometer.

o Acquire the mass spectrum in both positive and negative ion modes over an appropriate
m/z range.

o Data Analysis:

o Determine the m/z value of the molecular ion peak ([M+H]* or [M-H]).
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o Use the instrument's software to calculate the elemental composition based on the
accurate mass measurement.

FTIR Spectroscopy

Objective: To identify the functional groups present in Boeravinone B.

Materials:

Boeravinone B sample (1-2 mg)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer
Protocol:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the Boeravinone B sample with approximately 100-200 mg of
dry KBr powder in an agate mortar.

o Transfer the mixture to a pellet die.

o Press the mixture under high pressure to form a transparent or translucent pellet.
o Data Acquisition:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

o Data Analysis:
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o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (Amax) of Boeravinone B.

Materials:

Boeravinone B sample

UV-grade solvent (e.g., methanol, ethanol)

Quartz cuvettes

UV-Vis spectrophotometer
Protocol:
e Sample Preparation:

o Prepare a dilute solution of Boeravinone B in the chosen UV-grade solvent. The
concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at
the Amax.

o Data Acquisition:

[¢]

Fill a quartz cuvette with the solvent to be used as a blank.

o

Place the blank cuvette in the spectrophotometer and record the baseline.

o

Replace the blank cuvette with the sample cuvette.

[¢]

Scan the sample over a wavelength range of 200-600 nm.

o Data Analysis:

o Determine the wavelength(s) of maximum absorbance (Amax) from the spectrum.
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Signaling Pathway Modulation by Boeravinone B

Recent studies have shown that Boeravinone B exerts its biological effects by modulating key
cellular signaling pathways. For instance, it has been demonstrated to inhibit osteoclast
differentiation by downregulating the RANKL/RANK signaling pathway.[2][3] This involves the
modulation of downstream pathways including NF-kB, MAPK, and PI3K/Akt.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of Boeravinone B:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173848#spectroscopic-characterization-of-
boeravinone-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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